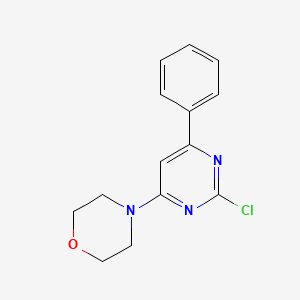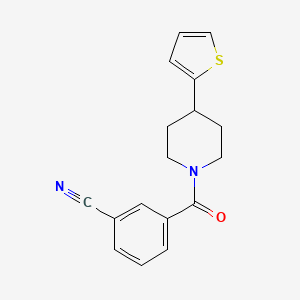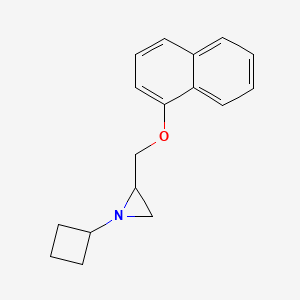![molecular formula C22H19N3O4S2 B2767763 N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 497073-54-8](/img/structure/B2767763.png)
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as BMB-4, is a chemical compound that has been synthesized and studied for its potential use as a cancer treatment.
Mechanism of Action
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a role in the regulation of pH in cancer cells, and its overexpression is associated with tumor growth and metastasis. By inhibiting CAIX, N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide has been shown to have a low toxicity profile in vitro and in vivo studies. It does not affect the growth of normal cells, and it does not cause significant side effects in mice. N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide has been shown to penetrate the blood-brain barrier, suggesting its potential use in the treatment of brain tumors.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is its low toxicity profile, which makes it a potential candidate for further development as a cancer treatment. One limitation is its limited solubility in water, which may affect its effectiveness in vivo.
Future Directions
For the study of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its effectiveness in combination with other cancer treatments. Additionally, the study of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide in the treatment of brain tumors and other types of cancer could be explored further.
Synthesis Methods
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-methoxy-1,3-benzothiazole with thionyl chloride to form 4-chloro-1,3-benzothiazole. The second step involves the reaction of 4-chloro-1,3-benzothiazole with 4-aminobenzoic acid to form N-(4-chloro-1,3-benzothiazol-2-yl)-4-aminobenzamide. The third step involves the reaction of N-(4-chloro-1,3-benzothiazol-2-yl)-4-aminobenzamide with methyl phenyl sulfone to form N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide. The final step involves the reaction of N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide with sodium methoxide to form N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide.
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide has been studied for its potential use as a cancer treatment. In vitro studies have shown that N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide inhibits the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide inhibits the growth of breast cancer tumors in mice.
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-25(16-7-4-3-5-8-16)31(27,28)17-13-11-15(12-14-17)21(26)24-22-23-20-18(29-2)9-6-10-19(20)30-22/h3-14H,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSMNVPDKKFZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767687.png)



![N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2767692.png)
![3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]isoxazole](/img/structure/B2767693.png)




